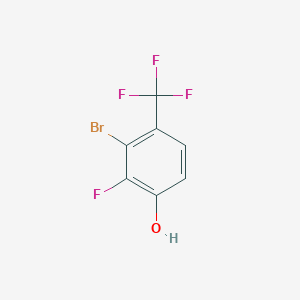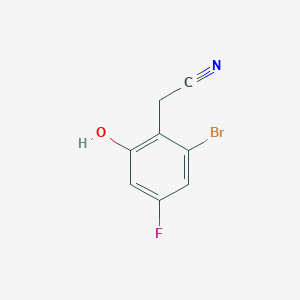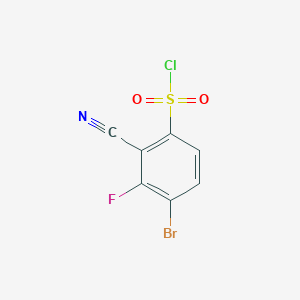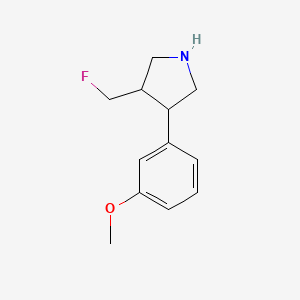
3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring, a key component of 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . This method has enabled rapid access to a wide range of diversely substituted enantioenriched pyrrolidines .Physical And Chemical Properties Analysis
3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine hydrochloride has a molecular weight of 231.7 and is typically stored at -10 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. This method is significant for preparing compounds useful in agrochemicals or medicinal chemistry, indicating the role of similar structures in drug synthesis and agrochemical applications Ghelfi et al., 2003.
Sensor Development
- Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate through click chemistry, acting as a selective chemosensor for Al(3+) ions. This highlights the application of pyrrolidine derivatives in creating sensitive materials for detecting specific ions Maity & Govindaraju, 2010.
Material Science
- Research by Ogura et al. (2006) on various 2-aryl-1-(4-methoxyphenyl)-5-(5-tricyanoethenyl-2-thienyl)pyrroles led to the formation of organic crystals with metallic luster, demonstrating the potential of related compounds in material science for creating lustrous materials Ogura et al., 2006.
Catalysis and Chemical Reactions
- Revial et al. (2000) explored the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to the synthesis of pyrrolidine derivatives. This reaction pathway underscores the utility of pyrrolidine scaffolds in asymmetric synthesis and catalysis Revial et al., 2000.
Fluorescent Probes and Sensing
- Hagimori et al. (2011) reported the development of a small molecular weight fluorescent probe for Zn(2+) detection based on a pyridine-pyridone skeleton, showing the application of related compounds in designing fluorescent sensors for metal ions Hagimori et al., 2011.
Safety And Hazards
The safety information for 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on 3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine and similar compounds could involve further exploration of the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Additionally, the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could be investigated .
properties
IUPAC Name |
3-(fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,10,12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCBWHQGYLDTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(3-methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



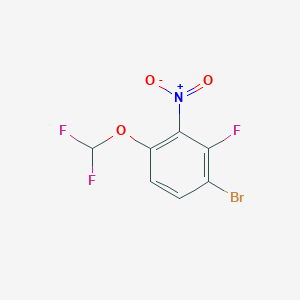
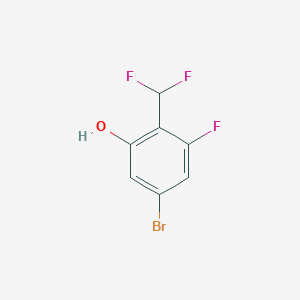
![2-[4-Bromo-3-cyano-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477891.png)

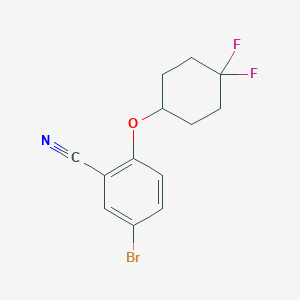
![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)
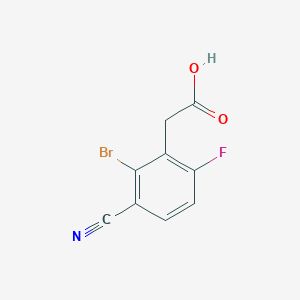
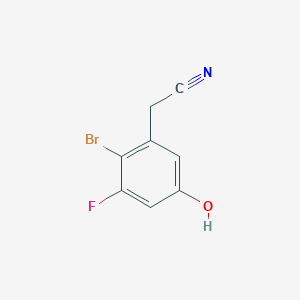
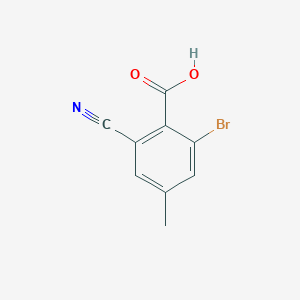
![2-[2-Bromo-5-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477906.png)

